5-Chlorosalicylidene aniline

Descripción general

Descripción

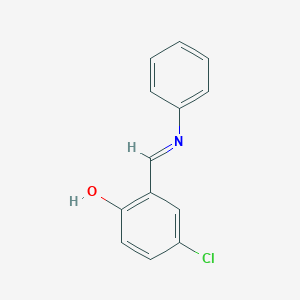

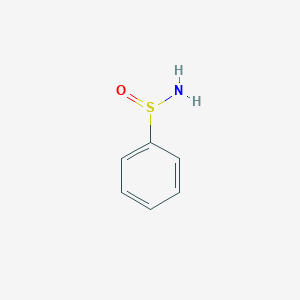

The compound 5-Chlorosalicylidene aniline is a Schiff base that has been studied for its potential as an antifungal agent. It is characterized by its ability to form single crystals suitable for X-ray diffraction, indicating its stability and purity for such analyses .

Synthesis Analysis

The synthesis of 5-Chlorosalicylidene aniline involves the reaction of 5-chlorosalicylic acid with other chemical reagents. For instance, 5-chlorosalicylic acid can react with chloroform in alkali to produce 5-chloro-3-formylsalicylic acid, which can then condense with nitromethane to yield 5-chloro-3-(2-nitroethenyl)-salicylic acid. This intermediate can further react with anilines to produce anilides or azomethines, depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of 5-Chlorosalicylidene aniline has been determined through crystallographic analysis. It crystallizes in the orthorhombic system with specific unit cell parameters and exhibits an intramolecular N-H…O hydrogen bonding, which contributes to its stability. The crystal packing is mainly stabilized by dispersion forces from short H…H contacts . Another related compound, N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, also displays nearly planar molecules in its structure with intramolecular hydrogen bonds, which are essential for its conformation and stability .

Chemical Reactions Analysis

The chemical reactivity of 5-Chlorosalicylidene aniline can be inferred from its HOMO-LUMO energy gap, which is a theoretical measure of a molecule's ability to donate or accept electrons. A moderate HOMO-LUMO energy gap suggests that the compound has a certain level of chemical activity, which may be relevant in its interactions with biological systems or other chemical reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chlorosalicylidene aniline include moderate hydrophilicity and hydrophobicity, which implies that it has moderate permeability across cell membranes. This characteristic is important for its potential biological activity. The bioactivity scores suggest that the compound has a weakly bioactive nature, which may limit its effectiveness as a drug but could be beneficial for other applications where strong bioactivity is not desired . The vibrational characteristics of related molecules, such as 2-chloro-5-(trifluoromethyl) aniline, have been studied using FT-IR and FT-Raman spectra, providing insights into the presence of various functional groups and the influence of chlorine substituents on vibrational wavenumbers .

Aplicaciones Científicas De Investigación

Antifungal Properties

5-Chlorosalicylidene aniline has been studied for its antifungal properties. A study analyzed its crystal structure, geometry, energetics, and biological activity, combining experimental and theoretical approaches. The compound demonstrated moderate hydrophilicity and hydrophobicity, suggesting it could permeate cell membranes. Its bioactivity scores indicated a weakly bioactive nature (Suresh, Girija, Sathish, & Venkatesha Tv, 2016).

Environmental and Material Chemistry

A study on the environmental effect of MCM-41 mesoporous silica on solid thermochromic N-(5-chlorosalicylidene)aniline revealed that in this composite material, the compound lost its thermochromic properties and transformed to a photochromic tautomer. This change in color with light was attributed to the cis-keto form of the anil stabilized in the mesoporous MCM-41 material (Hadjoudis, Bourlinos, & Petridis, 2002).

Chemical Interactions and Reactions

The fluorescence quenching of boronic acid derivatives by aniline in alcohols was investigated, focusing on 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and its interaction with aniline. The study observed negative deviations in Stern–Volmer plots, suggesting different conformers of the solutes in the ground state, possibly due to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Safety And Hazards

5-Chlorosalicylidene aniline is classified as having acute toxicity, both oral (Category 3) and dermal (Category 3), and is toxic if swallowed, in contact with skin, or if inhaled . It is also classified as having specific target organ toxicity - repeated exposure (Category 2), with the target organs being the kidney, liver, spleen, blood, and cardiovascular system .

Direcciones Futuras

The environmental effect of MCM-41 mesoporous silica on solid thermochromic N-(5-Chlorosalicylidene)aniline has been studied . In the composite material, the title compound lost its thermochromic properties and transformed to a photochromic tautomer with dramatic differences in the forward and backward ground state reactions with temperature . This suggests potential future directions in the study and application of 5-Chlorosalicylidene aniline.

Propiedades

IUPAC Name |

4-chloro-2-(phenyliminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSXCMBQPJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorosalicylidene aniline | |

CAS RN |

15597-76-9 | |

| Record name | 5-Chlorosalicylidene aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)